5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid (5-CPETC) is a compound with a wide range of applications in scientific research. Due to its unique structure, it is able to interact with various biological systems and has been used in various studies to investigate the action and effects of different compounds.
Scientific Research Applications
Overview
The scientific research on 5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid is multifaceted, touching on various aspects of chemistry, environmental science, and biochemistry. Although the specific compound has not been directly studied in the provided literature, related compounds and functional groups within its structure, such as chlorophenyl, thiophene, and carboxylic acids, have been the subject of extensive research. These studies explore the environmental impact, biological activity, and potential applications of similar compounds, providing insights into how this compound might behave in various contexts.
Environmental Impact and Remediation
Research has highlighted the environmental persistence and toxicological concerns associated with chlorophenyl compounds. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including their moderate toxicity to aquatic and mammalian life, and their biodegradability under certain conditions, which could provide insights into the environmental behavior of chlorophenyl groups in similar compounds (Krijgsheld & Gen, 1986). Moreover, studies on thiophene derivatives have explored their potential carcinogenicity and environmental risks, suggesting that substitutions on the thiophene ring could influence the toxicity and stability of related compounds (Ashby et al., 1978).
Biological Activity and Applications
The biological activities of carboxylic acids, especially in the context of natural compounds, have been widely reported. For instance, natural carboxylic acids from plants have demonstrated a range of biological activities, including antioxidant and antimicrobial properties, which could suggest potential pharmaceutical or agrochemical applications for this compound (Godlewska-Żyłkiewicz et al., 2020).
Degradation and Bioremediation
The degradation and bioremediation of chlorophenyl and thiophene compounds have also been a focus of research. Studies on 2,4-D, a chlorophenyl herbicide, have delved into its behavior in agricultural environments and microbial degradation, offering insights into how similar compounds might be broken down or remediated in environmental settings (Magnoli et al., 2020).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid” is not known, related compounds such as pyrimethamine work by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell multiplication .
Safety and Hazards
Future Directions
While specific future directions for “5-(4-Chlorophenyl)-4-ethylthiophene-2-carboxylic acid” are not available, research into related compounds continues to be active. For instance, the synthesis of new compounds with potential plant anti-viral activities is being explored . Additionally, the biological potential of indole derivatives is being investigated .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-ethylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-2-8-7-11(13(15)16)17-12(8)9-3-5-10(14)6-4-9/h3-7H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPWZOKTUAGCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.